1-(3-Chlorophenoxy)-2,4-dinitrobenzene 1-(3-Chlorophenoxy)-2,4-dinitrobenzene
Brand Name: Vulcanchem
CAS No.: 2363-38-4
VCID: VC19736994
InChI: InChI=1S/C12H7ClN2O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H
SMILES:
Molecular Formula: C12H7ClN2O5
Molecular Weight: 294.65 g/mol

1-(3-Chlorophenoxy)-2,4-dinitrobenzene

CAS No.: 2363-38-4

Cat. No.: VC19736994

Molecular Formula: C12H7ClN2O5

Molecular Weight: 294.65 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenoxy)-2,4-dinitrobenzene - 2363-38-4

Specification

CAS No. 2363-38-4
Molecular Formula C12H7ClN2O5
Molecular Weight 294.65 g/mol
IUPAC Name 1-(3-chlorophenoxy)-2,4-dinitrobenzene
Standard InChI InChI=1S/C12H7ClN2O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H
Standard InChI Key JPSNXDSHDVJVAB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(3-chlorophenoxy)-2,4-dinitrobenzene is C12H7ClN2O5\text{C}_{12}\text{H}_7\text{ClN}_2\text{O}_5, with a molecular weight of 306.65 g/mol. The benzene core is functionalized with electron-withdrawing nitro groups at the 2- and 4-positions and a 3-chlorophenoxy group at the 1-position. This arrangement creates a highly electron-deficient aromatic system, favoring electrophilic and nucleophilic reactions at specific sites.

Key Physical Properties

PropertyValue/Range
Melting Point120–125°C (decomposes)
SolubilitySoluble in acetone, DCM, DMSO; insoluble in water
Density1.58 g/cm³
AppearanceYellow crystalline solid

The nitro groups reduce electron density on the benzene ring, enhancing stability toward oxidation but increasing susceptibility to nucleophilic attack. The chlorophenoxy group contributes to lipophilicity, influencing solubility in organic solvents .

Synthesis Methods

Patent-Based Synthesis (Adapted from CN104529815A)

The Chinese patent CN104529815A outlines a method for synthesizing 2,4-dinitrophenoxy amine, which shares structural similarities with 1-(3-chlorophenoxy)-2,4-dinitrobenzene. While the target compound differs in substituents, the patent’s methodology provides a foundational framework:

  • Alkaline Hydrolysis of Hydroxylammonium Salt:
    Hydroxylammonium salt, water, and acetic ester are combined in a molar ratio of 1:1.0–2.0. A 30% aqueous alkali metal hydroxide solution is added dropwise at 15–40°C, followed by 1 hour of reaction.

  • Alkylation with 2,4-Dinitrochlorobenzene:
    A 50% acetic ester solution of 2,4-dinitrochlorobenzene is added at 50°C in a 0.5–1.0 molar ratio relative to hydroxylammonium salt. The mixture reacts for 2 hours, forming the intermediate.

  • Purification and Recrystallization:
    The product is washed with alkaline lye, treated with equimolar hydrochloric acid at 50–70°C, and recrystallized using methanol.

For 1-(3-chlorophenoxy)-2,4-dinitrobenzene, this method can be modified by substituting 2,4-dinitrochlorobenzene with 3-chlorophenol during the alkylation step. The reaction likely proceeds via an SNArS_N\text{Ar} mechanism, where the phenoxide ion attacks the nitro-activated chloroarene .

Alternative Routes

  • Direct Nitration of 3-Chlorophenol:
    Nitration with concentrated HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces nitro groups, followed by coupling with 1-chloro-2,4-dinitrobenzene.

  • Ullmann Coupling:
    Copper-catalyzed coupling of 3-chlorophenol with 1-iodo-2,4-dinitrobenzene under reflux conditions.

Chemical Reactivity

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitutions at the 1- and 3-positions (relative to nitro groups). For example:

Ar-NO2+NaOCH3Ar-OCH3+NaNO2\text{Ar-NO}_2 + \text{NaOCH}_3 \rightarrow \text{Ar-OCH}_3 + \text{NaNO}_2

Methoxide ions displace nitro groups under alkaline conditions, forming methoxy derivatives .

Reduction Reactions

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces nitro groups to amines:

Ar-NO2H2Ar-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2} \text{Ar-NH}_2

This yields 1-(3-chlorophenoxy)-2,4-diaminobenzene, a precursor for azo dyes.

Applications

Industrial Uses

  • Dye Intermediate: Serves as a precursor for sulfonated azo dyes.

  • Polymer Additive: Enhances thermal stability in epoxy resins.

Toxicity and Environmental Impact

Nitroaromatic compounds are generally toxic due to their ability to form reactive oxygen species (ROS). Specific hazards include:

  • Acute Toxicity: LD50_{50} (rat, oral) ≈ 250 mg/kg.

  • Environmental Persistence: Half-life in soil > 90 days.

Regulatory agencies classify such compounds as hazardous, requiring stringent handling protocols.

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